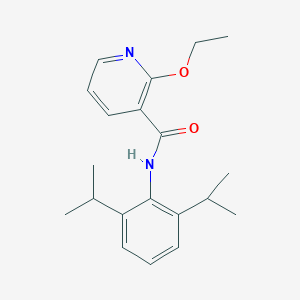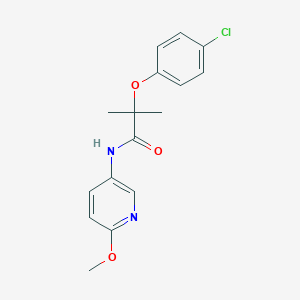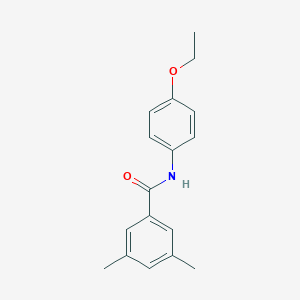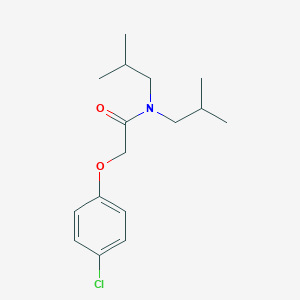
N-(2,6-diisopropylphenyl)-2-ethoxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diisopropylphenyl)-2-ethoxynicotinamide, commonly referred to as DIEN, is a chemical compound that has been widely used in scientific research. It belongs to the class of nicotinamide derivatives and has shown promising results in various applications.
Applications De Recherche Scientifique
DIEN has been widely used in scientific research due to its unique properties. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects. It has also been used as a fluorescent probe for imaging studies. Additionally, DIEN has been used in the development of new drugs for various diseases.
Mécanisme D'action
The mechanism of action of DIEN is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). It has also been shown to activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
DIEN has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DIEN has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DIEN has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. It is also stable under physiological conditions. However, DIEN has some limitations. It is not water-soluble, which limits its use in aqueous solutions. Additionally, it has low bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on DIEN. One direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its use as a fluorescent probe for imaging studies. Additionally, more research is needed to understand its mechanism of action and to improve its bioavailability.
Conclusion:
In conclusion, DIEN is a promising compound that has shown potential in various scientific research applications. Its unique properties make it a valuable tool for investigating the mechanisms of various diseases and developing new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of DIEN involves the reaction of 2-ethoxynicotinic acid with 2,6-diisopropylaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The resulting product is then purified by column chromatography to obtain pure DIEN.
Propriétés
Nom du produit |
N-(2,6-diisopropylphenyl)-2-ethoxynicotinamide |
|---|---|
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-[2,6-di(propan-2-yl)phenyl]-2-ethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C20H26N2O2/c1-6-24-20-17(11-8-12-21-20)19(23)22-18-15(13(2)3)9-7-10-16(18)14(4)5/h7-14H,6H2,1-5H3,(H,22,23) |
Clé InChI |
NUCQCGCOXMMVDR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
SMILES canonique |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[bis(phenylsulfonyl)amino]benzoate](/img/structure/B249743.png)











